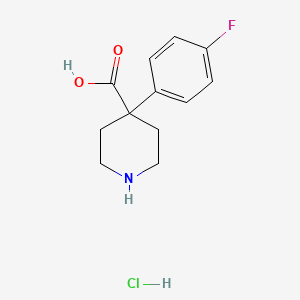![molecular formula C9H9F3O2S B1659381 {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol CAS No. 647857-17-8](/img/structure/B1659381.png)
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol
Overview
Description
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol is a chemical compound with the molecular formula C9H9F3O2S It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the reaction of 4-methoxyphenylmethanol with trifluoromethylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzaldehyde or 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoic acid .
Scientific Research Applications
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)phenol
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 4-Methoxy-3-(trifluoromethyl)benzoic acid
Uniqueness
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
[4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMUSXZYZCDORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738793 | |
| Record name | {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647857-17-8 | |
| Record name | {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B1659298.png)
![2,4-Dichloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659299.png)


![1,2-Dichloro-3-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B1659305.png)
![1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659307.png)
![1-Ethoxy-2-[2-(2-{2-[(propan-2-yl)oxy]phenoxy}ethoxy)ethoxy]benzene](/img/structure/B1659308.png)

![1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene](/img/structure/B1659310.png)
![1-Ethoxy-3-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659311.png)

![1-Chloro-2-ethyl-4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B1659315.png)
![3-methoxy-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B1659319.png)
![1-Chloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B1659320.png)
